马布特罗-d9

描述

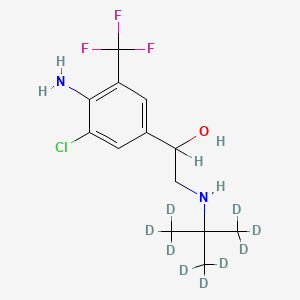

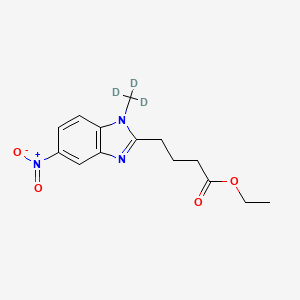

Mabuterol-d9 is a deuterium-labeled version of Mabuterol . Mabuterol is an agonist of the β2-adrenergic receptor .

Synthesis Analysis

The synthesis of Mabuterol-d9 involves three stable and simple synthetic routes. These routes have been described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . The structures and isotope abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis

The molecular formula of Mabuterol-d9 is C13H18ClF3N2O . The exact mass is 319.1624661 g/mol and the monoisotopic mass is also 319.1624661 g/mol .Physical And Chemical Properties Analysis

Mabuterol-d9 has a molecular weight of 319.80 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 58.3 Ų . The heavy atom count is 20 .科学研究应用

合成和同位素富集:马布特罗-d9,以及类似化合物 D9 -班布特罗和 D9 -辛布特罗,已经合成,并具有高同位素丰度和纯度。这种合成对于分析和药理学研究至关重要,正如液相色谱-串联质谱和 NMR 所证实的那样 (Tu 等人,2016)。

抗哮喘作用:马布特罗在豚鼠中表现出显着的抗哮喘作用,抑制乙酰胆碱和组胺诱发的哮喘。结果表明,它可以延长诱发哮喘的潜伏期,并以剂量依赖性方式减少哮喘诱发的抽搐次数 (Ji & Huai-qing, 2003)。

分泌动力和粘液溶解作用:已发现马布特罗具有分泌动力和粘液溶解作用。它增加了呼吸道液体的输出量,降低了痰液粘度,并促进了纤毛运动。这些特性可能有助于其在治疗慢性阻塞性肺疾病中的临床疗效 (Miyata 等人,1987)。

抑制 ASMCs 中的增殖:马布特罗可以抑制血小板衍生生长因子 BB (PDGF-BB) 诱导的气道平滑肌细胞的增殖。这种作用与线粒体裂变/融合和细胞内钙调节有关,为呼吸系统疾病的潜在治疗机制提供了见解 (Gu 等人,2019)。

动物组织中分析:马布特罗以及其他 β2-激动剂已使用气相色谱-质谱法在动物组织中进行分析。这种方法有助于检测食品中此类化合物的残留,对于食品安全和法规遵从性至关重要 (Wu 等人,2008)。

作用机制

Target of Action

Mabuterol-d9 is a deuterium-labeled variant of Mabuterol . The primary target of Mabuterol-d9 is the β2-adrenergic receptor . This receptor is a member of the G protein-coupled receptor superfamily and plays a crucial role in the regulation of various physiological processes, including bronchodilation and anti-allergic effects .

Mode of Action

As an agonist of the β2-adrenergic receptor, Mabuterol-d9 binds to this receptor, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The activation of the β2-adrenergic receptor by Mabuterol-d9 affects several biochemical pathways. The most notable is the cAMP-dependent pathway, which leads to the relaxation of airway smooth muscle . Additionally, the compound may also exert anti-allergic effects by inhibiting the release of mediators from mast cells in the airways .

Pharmacokinetics

Typically, β2-agonists are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Mabuterol-d9 action is bronchodilation, which helps alleviate symptoms in conditions like asthma . By relaxing the smooth muscles in the airways, Mabuterol-d9 increases airflow and improves respiratory function . Additionally, its anti-allergic effects may help reduce inflammation and hypersensitivity in the airways .

Action Environment

The action, efficacy, and stability of Mabuterol-d9 can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness through drug-drug interactions. Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s action .

未来方向

属性

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016400 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mabuterol-d9 | |

CAS RN |

1246819-58-8 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing deuterated analogues of drugs like Mabuterol?

A1: Synthesizing deuterated analogues, such as Mabuterol-d9, holds significant value in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the heavier deuterium forms stronger bonds compared to hydrogen. This can lead to slower metabolism and increased drug half-life, potentially enhancing efficacy and reducing dosing frequency. Additionally, deuterated compounds are valuable tools in analytical chemistry, particularly in mass spectrometry, for tracing metabolic pathways and conducting quantitative analyses. []

Q2: The article mentions the use of "liquid chromatography-tandem mass spectrometry" to confirm the structure and isotopic abundance of the synthesized compounds. Could you elaborate on the role of this technique?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in pharmaceutical analysis for identifying and quantifying compounds within a mixture. In the context of this study, LC-MS/MS served two primary purposes. First, it separated the synthesized deuterated Mabuterol (Mabuterol-d9) from any potential impurities or byproducts generated during synthesis. Secondly, the mass spectrometer accurately measured the mass-to-charge ratio of the separated Mabuterol-d9, confirming its molecular weight and the degree of deuterium incorporation, thereby verifying the isotopic abundance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)